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molecular formula C18H23NO3 B8549006 4-Ethyl-N-(3,4,5-trimethoxybenzyl)aniline CAS No. 151221-97-5

4-Ethyl-N-(3,4,5-trimethoxybenzyl)aniline

Cat. No. B8549006
M. Wt: 301.4 g/mol
InChI Key: PVGALIKOSLDYBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05430062

Procedure details

From 108b (7.0 g, 23.4 mmol) and NaBH4 (4.4 g, 117 mmol), a similar procedure as described for 109a gave 109b (5.4 g, 76.6%) as white crystals: mp 64°-6° C. after recrystallization from ethanol. 1H NMR (200 MHz, CDCl3) δ7.03 (d, J=8 Hz, 2H), 6.61 (s, 2H), 6.62 (d, J=8 Hz, 2H), 4.24 (s, 2H), 3.84 (s, 9H) 2.55 (q, J=8 Hz, 2H), 1.19 (t, J=Hz, 3H). EIMS m/e 301 (M+, 34).
Name
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
4.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
76.6%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:22]=[CH:21][C:6]([N:7]=[CH:8][C:9]2[CH:14]=[C:13]([O:15][CH3:16])[C:12]([O:17][CH3:18])=[C:11]([O:19][CH3:20])[CH:10]=2)=[CH:5][CH:4]=1)[CH3:2].[BH4-].[Na+].CC1C=CC(NCC2C=C(OC)C(OC)=C(OC)C=2)=CC=1>>[CH2:1]([C:3]1[CH:22]=[CH:21][C:6]([NH:7][CH2:8][C:9]2[CH:10]=[C:11]([O:19][CH3:20])[C:12]([O:17][CH3:18])=[C:13]([O:15][CH3:16])[CH:14]=2)=[CH:5][CH:4]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C(C)C1=CC=C(N=CC2=CC(=C(C(=C2)OC)OC)OC)C=C1
Step Two
Name
Quantity
4.4 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(NCC2=CC(=C(C(=C2)OC)OC)OC)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=C(NCC2=CC(=C(C(=C2)OC)OC)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 76.6%
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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